molecular formula C19H19N3O2 B14547970 2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one CAS No. 61779-13-3

2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one

Cat. No.: B14547970
CAS No.: 61779-13-3
M. Wt: 321.4 g/mol
InChI Key: KNYJCQVSWJLQHN-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as phenylacetonitrile and formaldehyde.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through a condensation reaction between anthranilic acid and formamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazolinone using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds (nitric acid).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydroquinazolinone derivative.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-2(1H)-one: A similar compound with a different position of the quinazolinone core.

    4-Phenylpiperidin-4-ol: A simpler compound with a similar piperidine ring structure.

    Quinazolin-4(1H)-one: The core structure without the piperidine and phenyl groups.

Uniqueness

2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one is unique due to its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

61779-13-3

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

2-(4-hydroxy-4-phenylpiperidin-1-yl)-3H-quinazolin-4-one

InChI

InChI=1S/C19H19N3O2/c23-17-15-8-4-5-9-16(15)20-18(21-17)22-12-10-19(24,11-13-22)14-6-2-1-3-7-14/h1-9,24H,10-13H2,(H,20,21,23)

InChI Key

KNYJCQVSWJLQHN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)C3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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